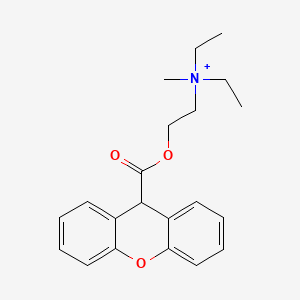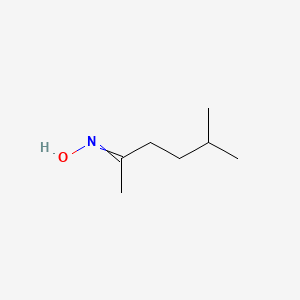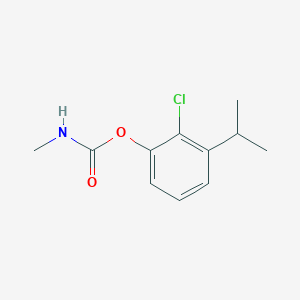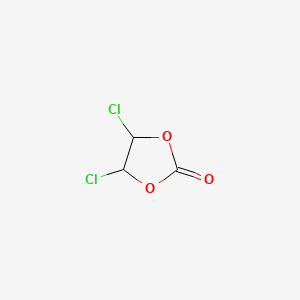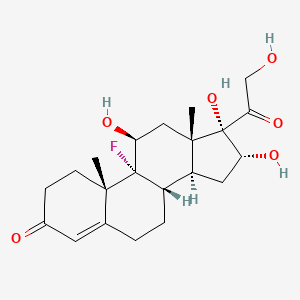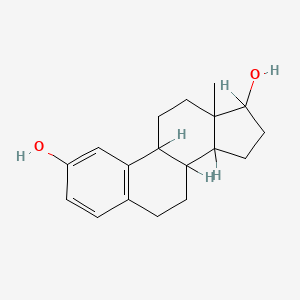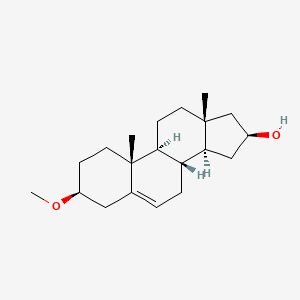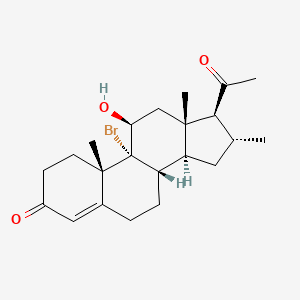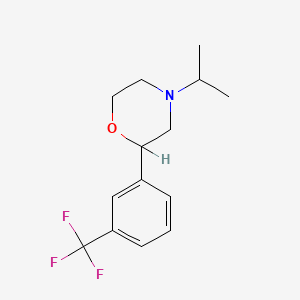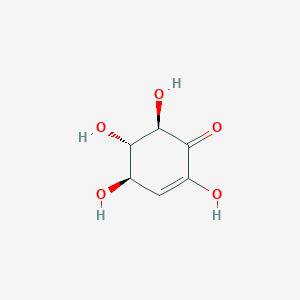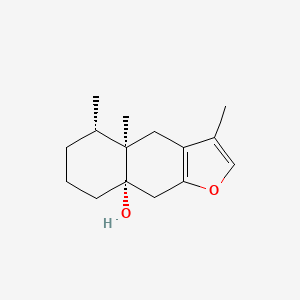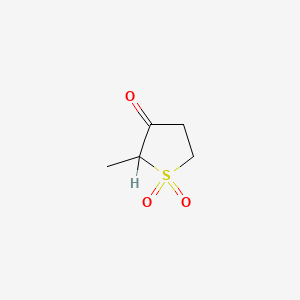
2-Methyl-1,1-dioxothiolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,1-dioxothiolan-3-one is a sulfur-containing heterocyclic compound It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide typically involves the oxidation of dihydro-2-methyl-3(2H)-thiophenone. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
In an industrial setting, the production of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-1,1-dioxothiolan-3-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
科学的研究の応用
2-Methyl-1,1-dioxothiolan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects.
類似化合物との比較
Similar Compounds
- Dihydro-2-methyl-3(2H)-thiophenone
- Thiophene-1,1-dioxide
- 2-Methylthiophene
Uniqueness
2-Methyl-1,1-dioxothiolan-3-one is unique due to the presence of both a thiophene ring and a 1,1-dioxide functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
55081-82-8 |
|---|---|
分子式 |
C5H8O3S |
分子量 |
148.18 g/mol |
IUPAC名 |
2-methyl-1,1-dioxothiolan-3-one |
InChI |
InChI=1S/C5H8O3S/c1-4-5(6)2-3-9(4,7)8/h4H,2-3H2,1H3 |
InChIキー |
ZWHBQWHDADBCLM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCS1(=O)=O |
正規SMILES |
CC1C(=O)CCS1(=O)=O |
同義語 |
2-methyl-3-oxothiophane-1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


